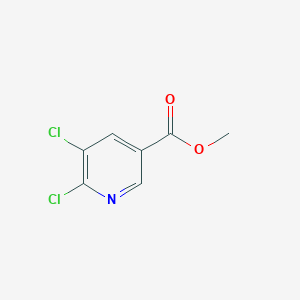
5,6-ジクロロニコチン酸メチル
概要
説明
Methyl 5,6-Dichloronicotinate is an organic compound with the chemical formula C₇H₅Cl₂NO₂. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
科学的研究の応用
Methyl 5,6-Dichloronicotinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
Pharmacokinetics
The pharmacokinetic properties of Methyl 5,6-Dichloronicotinate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties may impact the bioavailability of the compound.
生化学分析
Biochemical Properties
Methyl 5,6-Dichloronicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinamide adenine dinucleotide phosphate oxidase and cytochrome P450 enzymes. These interactions are primarily inhibitory, affecting the catalytic activity of these enzymes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby hindering their normal function .
Cellular Effects
The effects of Methyl 5,6-Dichloronicotinate on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the mitogen-activated protein kinase pathway, leading to changes in cell proliferation and apoptosis. Additionally, Methyl 5,6-Dichloronicotinate affects the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, Methyl 5,6-Dichloronicotinate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This binding is facilitated by the chlorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Furthermore, Methyl 5,6-Dichloronicotinate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5,6-Dichloronicotinate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a reduction in its inhibitory effects on enzymes and other biomolecules. Long-term studies have shown that prolonged exposure to Methyl 5,6-Dichloronicotinate can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of Methyl 5,6-Dichloronicotinate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Methyl 5,6-Dichloronicotinate is involved in several metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide phosphate oxidase, which plays a role in the oxidative metabolism of nicotinic acid derivatives. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, Methyl 5,6-Dichloronicotinate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of Methyl 5,6-Dichloronicotinate is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and other biomolecules. Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for its role in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5,6-Dichloronicotinate can be synthesized through several methods. One common method involves the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then esterified with methanol to produce Methyl 5,6-Dichloronicotinate . Another method involves the direct esterification of 5,6-dichloronicotinic acid with methanol in the presence of sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of Methyl 5,6-Dichloronicotinate typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants under controlled temperatures and using excess methanol to drive the reaction to completion .
化学反応の分析
Types of Reactions
Methyl 5,6-Dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce reduced forms of the compound .
類似化合物との比較
Methyl 5,6-Dichloronicotinate can be compared with other similar compounds such as:
- Methyl 2,3-Dichloronicotinate
- 5,6-Dichloronicotinic Acid
- 2,3-Dichloropyridine-4-boronic Acid
Uniqueness
What sets Methyl 5,6-Dichloronicotinate apart from these similar compounds is its specific substitution pattern and esterification, which confer unique chemical and physical properties. These properties make it particularly useful in certain chemical syntheses and research applications .
特性
IUPAC Name |
methyl 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZINXYBRIQTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381956 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56055-54-0 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,6-dichloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
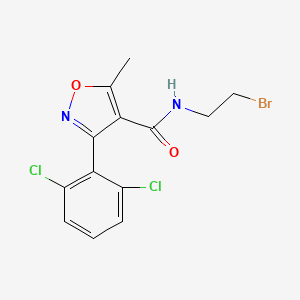
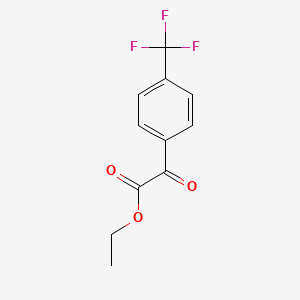
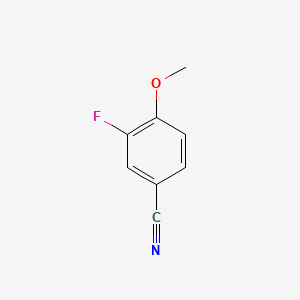



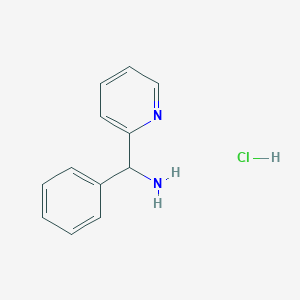
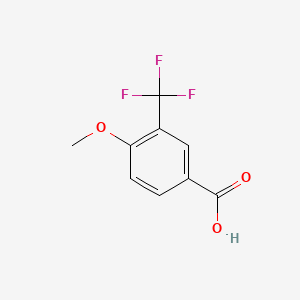
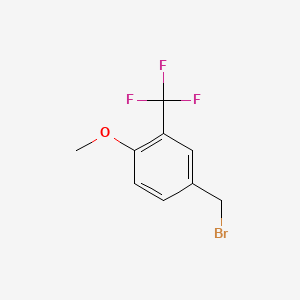
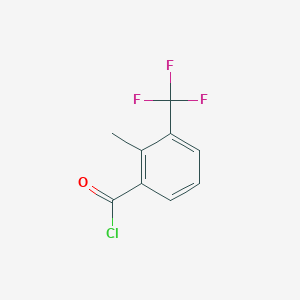
![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
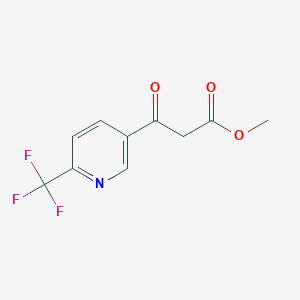
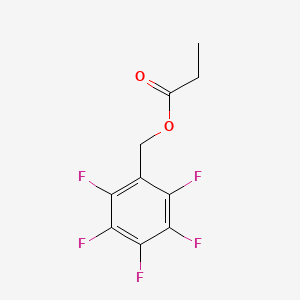
![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)
